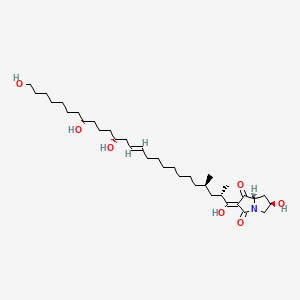

Burnettramic acid A aglycone

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDKRVVXVFPDKH-ODPYIYSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Burnettramic Acid A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burnettramic acid A is a novel antifungal agent isolated from the fungus Aspergillus burnettii.[1][2] Its unique structure features a rare bolaamphiphilic scaffold, characterized by a β-d-mannose moiety linked to a pyrrolizidinedione core via a long acyl chain.[1][2][3] The aglycone of Burnettramic acid A represents the core non-carbohydrate portion of this molecule. While the parent compound has demonstrated potent antifungal activity, particularly against Candida albicans, a comprehensive understanding of the aglycone's intrinsic biological properties remains an area of active investigation.[4] This technical guide provides a detailed overview of the current knowledge of Burnettramic acid A aglycone, with a focus on its chemical synthesis and structural characterization. Due to a lack of published data, this document will also highlight the current gaps in the understanding of its biological activity and mechanism of action, thereby identifying opportunities for future research.

Chemical Structure and Properties

This compound is a complex organic molecule featuring a pyrrolizidinedione ring system connected to a long, unsaturated acyl chain. The complete structure of the parent molecule, Burnettramic acid A, was confirmed through spectroscopic analysis and an enantioselective total synthesis of its aglycone.[5]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data for the synthesized aglycone, which were in good agreement with the data from the naturally occurring compound.[5]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not publicly available in a tabulated format |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not publicly available in a tabulated format |

Note: While the referenced papers confirm the use of NMR for structural confirmation, specific, detailed peak assignments in a tabulated format are not provided in the publicly accessible literature. Researchers are advised to consult the primary publications for the spectral data.

Enantioselective Synthesis

An enantioselective total synthesis of this compound has been successfully achieved, providing a route to obtain this molecule for further study and confirming its absolute stereochemistry.[5] The synthesis is a multi-step process involving several key chemical transformations.

Retrosynthetic Analysis and Strategy

The synthetic approach involves the convergent assembly of three key fragments: a sulfone, an epoxide, and a bicyclic tetramic acid segment.[5] This strategy allows for the controlled construction of the complex carbon skeleton and the installation of the required stereocenters.

Synthetic Workflow

The following diagram illustrates the key stages of the enantioselective synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Unraveling the Core Structure of Burnettramic Acid A: A Technical Guide to its Aglycone Elucidation

For Researchers, Scientists, and Drug Development Professionals

Burnettramic acid A, a novel antifungal agent isolated from Aspergillus burnettii, presents a unique molecular architecture characterized by a rare bolaamphiphilic scaffold.[1][2] Central to its structure is a pyrrolizidinedione unit linked to a long-chain polyketide backbone. The complete structural elucidation of this complex molecule necessitated a multi-faceted approach, beginning with the isolation and characterization of its aglycone. This technical guide provides an in-depth overview of the methodologies and data pivotal to the successful determination of the Burnettramic acid A aglycone structure.

Spectroscopic Data Compilation

The structural backbone of the this compound was primarily pieced together through a comprehensive analysis of its spectroscopic data. High-Resolution Mass Spectrometry (HRMS) provided the molecular formula, while extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy experiments were employed to establish the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical first step in the structure elucidation of a novel compound, providing a highly accurate mass measurement from which the elemental composition can be deduced. For the aglycone of burnettramic acid A, HRMS data was essential in confirming its molecular formula.

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 770.5042 | 770.5049 | C₄₁H₇₂NO₁₂ |

Table 1: High-Resolution Mass Spectrometry data for Burnettramic acid A, which upon hydrolysis yields the aglycone. The data for the aglycone itself is inferred from the full structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed carbon framework and proton environments of the this compound were elucidated through a combination of ¹H and ¹³C NMR spectroscopy. Due to the complexity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in assigning the intricate spin systems and establishing long-range correlations between protons and carbons.

While the complete NMR data for the aglycone is extensive, a summary of key chemical shifts is presented below. The numbering scheme corresponds to the revised structure of Burnettramic acid A.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Pyrrolizidinedione Moiety | ||

| 1 | 175.4 | - |

| 2 | 59.8 | 4.15 (dd, 8.0, 4.0) |

| 3 | 29.5 | 2.30 (m), 2.10 (m) |

| 5 | 195.2 | - |

| 6 | 104.5 | - |

| 7 | 170.1 | - |

| 8 | 45.2 | 3.55 (m) |

| 9 | 30.1 | 2.05 (m), 1.85 (m) |

| Polyketide Chain | ||

| 2' | 39.8 | 2.50 (m) |

| 3' | 29.9 | 1.55 (m) |

| ... | ... | ... |

| 25' | 31.9 | 1.25 (br s) |

| 26' | 22.7 | 1.25 (br s) |

| 27' | 14.1 | 0.88 (t, 7.0) |

Table 2: Selected ¹H and ¹³C NMR chemical shifts for the this compound. The data is a composite representation from published sources.[3]

Experimental Protocols

The successful elucidation of the this compound structure relied on a series of meticulously executed experimental procedures. These ranged from the initial isolation and purification of the parent compound to the chemical modifications required for stereochemical analysis.

Isolation and Purification of Burnettramic Acid A

Burnettramic acid A was isolated from the culture broth of Aspergillus burnettii. The general workflow involved:

-

Extraction: The culture filtrate was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.

Hydrolysis of the Glycosidic Bond

To obtain the aglycone, the glycosidic linkage in Burnettramic acid A was cleaved through acid hydrolysis.

-

Reaction Setup: Burnettramic acid A was dissolved in a solution of methanolic hydrochloric acid (e.g., 1 M HCl in methanol).

-

Heating: The reaction mixture was heated under reflux for a period of 2-4 hours.

-

Workup: The reaction was quenched by the addition of water and the aglycone was extracted with an organic solvent.

-

Purification: The crude aglycone was purified by HPLC to yield the final product for spectroscopic analysis.[4]

Determination of Absolute Stereochemistry

The absolute configuration of the stereogenic centers within the aglycone was determined using a combination of Mosher's ester analysis and Marfey's method.

This technique was employed to determine the absolute configuration of the secondary alcohol groups in the polyketide chain.

-

Esterification: The aglycone was treated separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)- and (R)-MTPA esters.

-

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters were recorded.

-

Data Analysis: The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral center were calculated. A consistent positive or negative sign for these differences on either side of the stereocenter allowed for the assignment of its absolute configuration.[5][6][7]

Marfey's method was utilized to determine the absolute configuration of the amino acid precursor to the pyrrolizidinedione ring system.

-

Hydrolysis: The aglycone was subjected to strong acid hydrolysis (e.g., 6 M HCl) to break the amide bonds and liberate the constituent amino acid.

-

Derivatization: The amino acid hydrolysate was reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent).

-

LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Comparison: The retention times of the derivatives from the natural product were compared to those of authentic D- and L-amino acid standards derivatized with FDAA, allowing for the unambiguous assignment of the amino acid's stereochemistry.[8][9]

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structure elucidation of the this compound.

Figure 1: Overall workflow for the structure elucidation of this compound.

Figure 2: Logical flow of the structural revision of Burnettramic acid A.

Figure 3: Experimental workflow for Mosher's ester analysis.

Figure 4: Step-by-step process of Marfey's method for amino acid analysis.

Conclusion

The structure elucidation of the this compound serves as a case study in modern natural product chemistry, showcasing the power of a combined spectroscopic and chemical approach. The careful application of HRMS and advanced NMR techniques laid the foundation for determining the core structure, while the strategic use of Mosher's ester analysis and Marfey's method provided the crucial stereochemical details. This comprehensive analysis not only led to the successful determination of the aglycone's structure but also enabled the revision of the parent molecule's architecture, paving the way for future synthetic efforts and biological studies of this promising antifungal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. cib.csic.es [cib.csic.es]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Burnettramic Acid A: A Novel Antifungal Agent from Aspergillus burnettii

A Technical Guide on the Discovery, Structure, and Biosynthesis of a Potent Pyrrolizidinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the persistent search for novel antimicrobial agents, the fungal kingdom remains a fertile ground for discovery. A notable recent addition to the arsenal (B13267) of antifungal compounds is Burnettramic acid A, a unique bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii.[1][2] This document provides a comprehensive technical overview of the discovery, structural elucidation, biological activity, and biosynthesis of Burnettramic acid A, intended for professionals in the fields of natural product chemistry, mycology, and drug development. The potent in vitro antifungal activity of Burnettramic acid A, particularly against clinically relevant pathogens, underscores its potential as a lead compound for the development of new antifungal therapies.[1][2]

Discovery and Isolation

Burnettramic acid A was first isolated from cultures of Aspergillus burnettii, a novel species identified from soil in the North Burnett region of Queensland, Australia.[1][2] The producing organism was cultivated on solid rice medium, and the resulting mycelial growth was extracted with organic solvents. A series of chromatographic separations, including solvent partitioning and high-performance liquid chromatography (HPLC), were employed to purify Burnettramic acid A.

Experimental Protocols: Isolation and Purification

-

Fungal Cultivation: Aspergillus burnettii was cultured on autoclaved rice medium at 28°C for 14 days.

-

Extraction: The culture material was extracted with a mixture of methanol (B129727) and dichloromethane. The organic extract was then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract was partitioned between n-hexane and methanol to remove nonpolar constituents.

-

Chromatographic Separation: The methanolic fraction was subjected to reversed-phase column chromatography, followed by semi-preparative HPLC to yield pure Burnettramic acid A.

Structural Elucidation and Revision

The initial structure of Burnettramic acid A was determined through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] These analyses revealed a novel scaffold consisting of a β-D-mannose moiety linked to a pyrrolizidinedione unit via a long, 26-carbon polyketide chain.[1][2]

Subsequent research led to a revision of the initial structure of Burnettramic acid A.[3][4] Through detailed re-analysis of NMR data and chemical derivatization, including Mosher's ester analysis and Marfey's method, the absolute configurations of several stereocenters in the aglycone moiety were definitively established.[3][4]

Quantitative Data: Spectroscopic Analysis

Table 1: NMR Spectroscopic Data for Burnettramic Acid A (Revised Structure) in CD₃OD [4]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Pyrrolizidinedione Moiety | ||

| 2' | 59.8 | 4.25 (m) |

| 3' | 36.5 | 2.45 (m), 2.15 (m) |

| 4' | 70.1 | 4.50 (m) |

| 5' | 175.2 | |

| 6' | 45.2 | 3.60 (m), 3.40 (m) |

| 7' | 205.1 | |

| 8' | 88.9 | |

| Polyketide Chain | ||

| 2 | 172.5 | |

| 3 | 42.1 | 2.60 (m) |

| 4 | 68.2 | 3.80 (m) |

| 5 | 36.1 | 1.55 (m) |

| 6 | 71.5 | 3.55 (m) |

| ... | ... | ... |

| 16 | 130.5 | 5.40 (m) |

| 17 | 130.1 | 5.35 (m) |

| ... | ... | ... |

| 21 | 68.9 | 3.70 (m) |

| ... | ... | ... |

| 26 | 14.2 | 0.90 (t, 7.0) |

| Mannose Moiety | ||

| 1'' | 100.5 | 4.75 (d, 1.5) |

| 2'' | 71.2 | 3.90 (dd, 3.5, 1.5) |

| 3'' | 72.1 | 3.75 (dd, 9.0, 3.5) |

| 4'' | 68.0 | 3.65 (t, 9.0) |

| 5'' | 74.5 | 3.50 (m) |

| 6'' | 62.1 | 3.85 (m), 3.70 (m) |

Mass Spectrometry Data: High-resolution electrospray ionization mass spectrometry (HRESIMS) of Burnettramic acid A revealed a protonated molecular ion [M+H]⁺ at m/z 770.5055, corresponding to the molecular formula C₄₁H₇₁NO₁₂.[4]

Biological Activity

Burnettramic acid A exhibits potent antifungal activity, particularly against pathogenic yeasts such as Candida albicans and Saccharomyces cerevisiae, with IC₅₀ values comparable to the commercial antifungal drug amphotericin B.[1][2] It also displays antibacterial activity against Gram-positive bacteria.[1][2]

Quantitative Data: Bioactivity

Table 2: In Vitro Biological Activity of Burnettramic Acid A [1][2]

| Organism/Cell Line | Activity (IC₅₀/MIC in µg/mL) |

| Candida albicans | 0.5 |

| Saccharomyces cerevisiae | 0.2 |

| Bacillus subtilis | 2.3 |

| Staphylococcus aureus | 5.9 |

| Murine Myeloma (NS-1) cells | 13.8 |

| Neonatal Foreskin Fibroblasts (NFF) | >100 |

Related Compounds: The Burnettramic Acids

Further investigation of the secondary metabolome of Aspergillus species has led to the identification of several analogues of Burnettramic acid A, designated as Burnettramic acids C-E.[3][4] These compounds share the same core scaffold but differ in the oxygenation pattern of the pyrrolizidinedione moiety and the polyketide chain.

Table 3: Structures of the Burnettramic Acids [3][4]

| Compound | Molecular Formula | Key Structural Differences from Burnettramic Acid A |

| Burnettramic Acid A | C₄₁H₇₁NO₁₂ | - |

| Burnettramic Acid C | C₄₁H₇₁NO₁₁ | Dehydroxylation at C-4' of the pyrrolizidinedione moiety. |

| Burnettramic Acid D | C₄₁H₆₉NO₁₂ | Additional double bond in the polyketide chain. |

| Burnettramic Acid E | C₄₁H₆₉NO₁₁ | Dehydroxylation at C-4' and an additional double bond. |

Biosynthesis

The biosynthetic gene cluster (BGC) responsible for the production of Burnettramic acid A, designated as the bua cluster, has been identified in the genome of Aspergillus burnettii.[1][2] The cluster contains a key hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene (buaA), along with genes encoding tailoring enzymes such as a hydroxylase (buaE) and a glycosyltransferase.[1][2]

The role of the bua cluster was confirmed through heterologous expression in Aspergillus nidulans.[1][2] This powerful technique involves transferring the gene cluster from the native producer into a model host organism, which then produces the compound of interest.

Experimental Protocols: Heterologous Expression

-

Gene Cluster Cloning: The bua gene cluster was amplified from the genomic DNA of A. burnettii and cloned into an expression vector.

-

Fungal Transformation: The expression vector containing the bua cluster was introduced into protoplasts of Aspergillus nidulans.

-

Cultivation and Analysis: The transformed A. nidulans strains were cultivated, and the culture extracts were analyzed by LC-MS to confirm the production of Burnettramic acid A.

Visualizations

Caption: Experimental workflow for the discovery and characterization of Burnettramic acid A.

Caption: Proposed biosynthetic pathway of Burnettramic acid A.

Conclusion and Future Perspectives

Burnettramic acid A represents a significant discovery in the field of natural product chemistry. Its novel chemical structure and potent antifungal activity make it a promising candidate for further preclinical development. The successful elucidation of its biosynthetic pathway and its production through heterologous expression open up avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Further studies are warranted to investigate its mechanism of action, in vivo efficacy, and toxicological profile. The ongoing exploration of the secondary metabolome of Aspergillus burnettii and other rare fungal species is likely to yield more novel and bioactive compounds, contributing to the fight against infectious diseases.

References

Unveiling the Fungal Origins of Burnettramic Acid A Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, biosynthesis, and isolation of Burnettramic acid A aglycone, a promising antifungal agent. The core of this molecule is derived from a rare bolaamphiphilic pyrrolizidinedione produced by the fungus Aspergillus burnettii. This document compiles key data and methodologies from foundational research to facilitate further investigation and development.

Natural Source and Biosynthesis

Burnettramic acid A is a fungal secondary metabolite originally isolated from Aspergillus burnettii (strain FRR 5400), a species discovered in arable soil in the North Burnett region of southern Queensland, Australia[1]. It has also been identified in co-cultures of two marine-derived Aspergillus strains, A. versicolor and A. chevalier[2][3].

The biosynthesis of burnettramic acid A is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, designated as the bua cluster[1][4][5]. The aglycone itself is a complex structure featuring a pyrrolizidinedione unit derived from proline fused to a long, highly reduced polyketide chain[6]. The complete molecule, burnettramic acid A, is glycosylated with a β-D-mannose residue attached to the terminus of the 26-carbon chain[1][4][5]. The enantioselective total synthesis of the aglycone has been achieved, confirming its absolute stereochemistry[3][7][8].

Proposed Biosynthetic Pathway of Burnettramic Acid A

The following diagram illustrates the proposed biosynthetic pathway for burnettramic acid A, highlighting the key enzymatic steps involved in the formation of the aglycone and the final glycosylated product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

physical and chemical properties of Burnettramic acid A aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A, a novel bolaamphiphilic glycoside discovered from the fungus Aspergillus burnettii, has demonstrated significant potential as an antifungal and cytotoxic agent. This technical guide focuses on the physical and chemical properties of its aglycone, the core structure responsible for a portion of its biological activity. The removal of the β-D-mannose moiety provides a unique opportunity to study the structure-activity relationships and the intrinsic properties of the complex pyrrolizidinedione-containing long-chain fatty acid derivative. This document summarizes the available data on the physical and chemical characteristics, synthesis, and biological context of the Burnettramic acid A aglycone, providing a foundational resource for further research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action studies. While comprehensive experimental data is still emerging, the following table summarizes the currently available information.

| Property | Value | Reference / Method |

| Molecular Formula | C35H61NO7 | Mass Spectrometry |

| Molecular Weight | 607.86 g/mol | Calculated |

| Appearance | White solid (based on synthesis) | Kuji et al. |

| Solubility | Soluble in methanol (B129727) and DMSO. | BioAustralis |

| Melting Point | Not reported in the literature. | - |

| Boiling Point | Not reported in the literature. | - |

| pKa | Not reported in the literature. | - |

| Specific Rotation | Not reported in the literature for the aglycone. | - |

Nuclear Magnetic Resonance (NMR) Data:

Detailed 1H and 13C NMR data for the synthetic this compound has been reported and is consistent with the revised structure. The spectral data confirms the absolute configuration of the stereocenters within the molecule.

Experimental Protocols

Enantioselective Total Synthesis of this compound

The total synthesis of this compound was achieved in a multi-step sequence as detailed by Kuji et al. The following provides a summarized workflow of this key experimental protocol.

Caption: A simplified workflow for the enantioselective total synthesis of this compound.

Methodology:

-

Starting Material: The synthesis commences from a known, readily available chiral carboxylic acid.

-

Asymmetric Alkylation: Two key asymmetric alkylation steps are employed to introduce stereocenters in the long alkyl chain.

-

Fragment Coupling: An acetylide intermediate is coupled with (S)-epichlorohydrin to form an acetylenic epoxide in a one-pot reaction.

-

Birch Reduction: A concurrent Birch reduction is utilized to achieve desulfonylation, semi-reduction of the triple bond to a cis-double bond, and debenzylation.

-

Chain Elongation and Functionalization: The remainder of the carbon chain is constructed through a series of standard organic transformations, including functional group interconversions.

-

Cyclization: The final pyrrolizidinedione ring system is formed through a cyclization reaction.

-

Purification: The final product is purified using chromatographic techniques (e.g., column chromatography, HPLC).

-

Characterization: The structure and stereochemistry of the synthetic aglycone are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and compared to the data from the natural product-derived aglycone.

Antifungal Susceptibility Testing (General Protocol)

Standard broth microdilution methods are employed to determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens.

-

Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates, and a suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Biological Activity and Structure-Activity Relationship

The biological activity of Burnettramic acid A and its aglycone reveals a critical role for the mannose moiety in its antifungal and antibacterial properties. The aglycone itself is devoid of activity against fungi and bacteria. However, it retains cytotoxic activity against the murine myeloma NS-1 cell line, suggesting a different mechanism of action or cellular target in mammalian cells.

An In-depth Technical Guide to Burnettramic Acid A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A aglycone is a complex natural product derivative that has garnered interest for its selective cytotoxicity against cancer cell lines. As the non-glycosylated core of burnettramic acid A, a metabolite isolated from the fungus Aspergillus burnettii, this molecule presents a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the methodologies pertinent to its study.

Chemical Identity

The definitive identification of this compound is crucial for research and development purposes. Its chemical identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-en-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione |

| CAS Number | 2396676-46-1[1] |

| Molecular Formula | C₃₅H₆₁NO₇[1] |

| Molecular Weight | 607.86 g/mol |

Note: The IUPAC name is derived from the published name for Burnettramic acid A by removing the glycosyl group and replacing it with a hydroxyl group at the corresponding position, in accordance with IUPAC nomenclature for aglycones.[2][3][4]

Biological Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines. The primary reported activity is against murine myeloma NS-1 cells. In contrast to its parent compound, the aglycone does not exhibit the same antibiotic or antifungal properties.

| Cell Line | Activity Type | IC₅₀ (µg/mL) | Reference |

| NS-1 (murine myeloma) | Cytotoxicity | 8.5 | [5] |

The selective nature of its cytotoxicity suggests a specific mechanism of action that warrants further investigation for targeted cancer therapy.

Experimental Protocols

Enantioselective Total Synthesis

An enantioselective total synthesis of this compound has been successfully achieved, providing a renewable source for this complex molecule and enabling the synthesis of analogues for structure-activity relationship studies. The synthesis is a multi-step process, with key transformations outlined below. A detailed, step-by-step protocol would require access to the full supplementary information of the primary literature.

Key Stages of Synthesis:

-

Asymmetric Alkylation: Introduction of chirality at key positions of the long-chain aliphatic backbone.

-

Acetylide Coupling: Formation of a crucial carbon-carbon bond to extend the aliphatic chain.

-

Birch Reduction: A multi-faceted step to achieve desulfonylation, semi-reduction of a triple bond to a trans-alkene, and debenzylation.

-

Macrolactamization and Final Assembly: Cyclization and attachment of the pyrrolizidinedione moiety.

A full, detailed experimental protocol is described in the work by Kuji et al. (2023), Bioscience, Biotechnology, and Biochemistry, 87(12), 1442-1452.[6]

Cytotoxicity Assay against NS-1 Murine Myeloma Cells

The cytotoxic activity of this compound was determined using a standard cell viability assay. The general workflow for such an assay is presented below.

Caption: General workflow for a cytotoxicity assay.

Methodology Outline:

-

Cell Culture: NS-1 murine myeloma cells are maintained in an appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A dilution series of this compound (typically in DMSO, with the final concentration of DMSO kept constant across all wells) is added to the cells. Control wells receive vehicle only.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle-treated control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the cytotoxicity of this compound in myeloma cells has not been fully elucidated. However, based on the known activities of other tetramic acid derivatives and general mechanisms of cytotoxicity in myeloma, a hypothetical signaling pathway leading to apoptosis can be proposed.

Caption: Hypothetical apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound interacts with a specific cellular target, leading to a stress response that activates the intrinsic apoptotic cascade, culminating in the activation of executioner caspases and programmed cell death. Further research is required to identify the specific molecular targets and validate this proposed mechanism.

Conclusion

This compound represents a promising scaffold for the development of novel anti-myeloma agents. Its selective cytotoxicity, coupled with a synthetically accessible structure, makes it an attractive candidate for further preclinical investigation. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring structure-activity relationships through the synthesis and evaluation of analogues. This will be crucial in harnessing the therapeutic potential of this intriguing natural product derivative.

References

- 1. This compound | 2396676-46-1 | WVD67646 [biosynth.com]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. caymanchem.com [caymanchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Publication | æ±åå¤§å¦ å¤§å¦é¢è¾²å¦ç ç©¶ç§ éå±é£ã¨è¾²å ç«å½éæè²ç 究ã»ã³ã¿ã¼ [cfai.agri.tohoku.ac.jp]

An In-depth Technical Guide to Burnettramic Acid A Aglycone: Physicochemical Properties and Characterization Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burnettramic acid A is a novel bolaamphiphilic pyrrolizidinedione produced by the fungus Aspergillus burnettii. Its unique structure, consisting of a β-D-mannose head group linked to a pyrrolizidinedione moiety via a long-chain fatty acid, has garnered significant interest. The aglycone of Burnettramic acid A, lacking the mannose sugar, exhibits distinct biological activities, notably cytotoxicity against murine myeloma cells. This technical guide provides a comprehensive overview of the molecular formula and weight of Burnettramic acid A aglycone, alongside detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of Burnettramic acid A and its aglycone is crucial for research and development. The table below summarizes the key quantitative data for both molecules.

| Property | Burnettramic Acid A | This compound |

| Molecular Formula | C41H71NO12[1][2] | C35H61NO7[3][4][5] |

| Molecular Weight | 770.0 g/mol [1][2][6][7] | 607.9 g/mol [4][5] |

| Appearance | Off-white solid[7] | Off-white solid[4] |

| Solubility | Soluble in methanol (B129727) or DMSO[7] | Soluble in methanol or DMSO[4] |

| Source | Aspergillus burnettii[6][7] | Derived from Burnettramic acid A[3][4] |

| Purity (typical) | >95% by HPLC[7] | >95% by HPLC[4] |

| Long Term Storage | -20°C[7] | -20°C[4] |

| CAS Number | 2334483-46-2[1] | 2396676-46-1[4] |

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of Burnettramic acid A and its aglycone.

Isolation and Purification of Burnettramic Acid A

Burnettramic acid A is a secondary metabolite isolated from the fungus Aspergillus burnettii. The following protocol outlines a general procedure for its extraction and purification.

Materials:

-

Aspergillus burnettii culture

-

Solid growth medium (e.g., rice medium)

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Fungal Cultivation: Inoculate Aspergillus burnettii onto a solid rice medium and incubate at 28°C for 14-21 days.

-

Extraction:

-

Harvest the fungal culture and exhaustively extract with ethyl acetate at room temperature.

-

Concentrate the EtOAc extract under reduced pressure to yield a crude residue.

-

-

Preliminary Fractionation:

-

Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute with a stepwise gradient of solvents, typically starting with hexane, followed by increasing polarities of hexane/EtOAc and EtOAc/MeOH mixtures.

-

-

Size-Exclusion Chromatography:

-

Further purify the active fractions obtained from VLC using a Sephadex LH-20 column with a suitable solvent system (e.g., CH2Cl2/MeOH, 1:1) to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the target fractions by reversed-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile (B52724) in water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to Burnettramic acid A.

-

-

Purity Assessment: Confirm the purity of the isolated Burnettramic acid A by analytical HPLC and spectroscopic methods.

Preparation of this compound via Enzymatic Hydrolysis

The aglycone is obtained by cleaving the glycosidic bond of Burnettramic acid A.

Materials:

-

Purified Burnettramic acid A

-

β-glucosidase (from almonds or a commercial source)

-

Phosphate (B84403) buffer (pH 5.0)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Protocol:

-

Reaction Setup: Dissolve Burnettramic acid A in a minimal amount of methanol and dilute with phosphate buffer (pH 5.0).

-

Enzymatic Reaction:

-

Add β-glucosidase to the solution. The enzyme-to-substrate ratio may need to be optimized, but a starting point of 1:10 (w/w) is suggested.

-

Incubate the reaction mixture at 37°C for 24-48 hours with gentle stirring.

-

-

Reaction Quenching and Extraction:

-

Quench the reaction by adding an equal volume of ethyl acetate.

-

Partition the mixture in a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude aglycone.

-

Purification: Purify the crude this compound using silica gel column chromatography or preparative HPLC as described in section 2.1.

Structural Characterization

The structures of Burnettramic acid A and its aglycone are elucidated using a combination of spectroscopic techniques.

2.3.1. High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it through an LC system.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The high-resolution data will provide the accurate mass of the molecular ion, which is used to determine the elemental composition and thus the molecular formula.

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Protocol:

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).

-

Data Acquisition: Acquire a suite of NMR spectra, including:

-

1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

-

-

-

Data Analysis: The collective interpretation of these NMR spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure and relative stereochemistry of the molecule.

Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of this compound against NS-1 murine myeloma cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

NS-1 murine myeloma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed NS-1 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in the culture medium.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound.

Caption: Experimental workflow for this compound characterization.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. High-resolution MS, MS/MS, and UV database of fungal secondary metabolites as a dereplication protocol for bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial Biological Screening of Burnettramic Acid A Aglycone

This technical guide provides a comprehensive overview of the initial biological screening of this compound. Burnettramic acid A, a rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii, has demonstrated notable antifungal activity.[1][2][3] The biological evaluation of its aglycone is a critical step in understanding its structure-activity relationship and potential as a therapeutic agent.

Overview of Biological Activity

Initial screenings of the parent compound, burnettramic acid A, have revealed a range of antimicrobial activities. While specific data for the aglycone is still emerging from total synthesis efforts, the initial focus of screening would logically follow the activities observed for the natural product.[4][5]

Table 1: Summary of Reported Biological Activities for Burnettramic Acid A

| Activity Type | Target Organism/Cell Line | Reported Effect | Reference Compound |

| Antifungal | Candida albicans | Potent activity, comparable to Amphotericin B | Amphotericin B |

| Antifungal | Saccharomyces cerevisiae | Weak antifungal activity | N/A |

| Antibacterial | Bacillus subtilis | Antimicrobial activity observed | N/A |

| Antibacterial | Staphylococcus aureus | Antimicrobial activity observed | N/A |

| Fungal Growth | Cryptococcus neoformans | Did not alter growth | N/A |

Source:[1]

Experimental Design and Workflow

The initial biological screening of a natural product aglycone typically follows a structured workflow to efficiently determine its biological profile. This process begins with the isolation or synthesis of the aglycone, followed by a series of in vitro assays to assess its activity against various targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Isolating Burnettramic Acid A: A Technical Guide for Researchers

An In-depth Technical Guide on the Isolation of Burnettramic Acid A from Fungal Co-cultures for Researchers, Scientists, and Drug Development Professionals.

Burnettramic acid A, a potent antifungal agent, has been successfully isolated from the co-culture of two marine-derived fungal strains: Aspergillus versicolor and Aspergillus chevalieri.[1] This technical guide provides a comprehensive overview of the experimental protocols for the cultivation, extraction, and purification of Burnettramic acid A, along with a summary of its key quantitative data. The methodologies described herein are based on established research and are intended to provide a reproducible framework for its isolation.

Experimental Protocols

The isolation of Burnettramic acid A involves a multi-step process that begins with the co-cultivation of the two specified fungal strains, followed by extraction and chromatographic purification.

Fungal Strains and Culture Media

The primary biological sources required for the production of Burnettramic acid A are:

-

Aspergillus versicolor (IMB17-055)

-

Aspergillus chevalieri (IMB18-208)

These marine-derived fungi are cultivated on a potato dextrose agar (B569324) (PDA) medium for initial growth and maintenance. For large-scale fermentation and production of Burnettramic acid A, a liquid medium is utilized.

Co-culture Fermentation

The induction of Burnettramic acid A production is achieved through the competitive interaction between Aspergillus versicolor and Aspergillus chevalieri in a liquid co-culture.

Protocol:

-

Inoculum Preparation: Fungal mycelia of both Aspergillus versicolor and Aspergillus chevalieri are transferred from PDA plates into separate flasks containing a seed medium. These are incubated to generate sufficient biomass for inoculation.

-

Large-Scale Fermentation: A large-volume liquid fermentation is initiated by inoculating the production medium with the seed cultures of both fungal strains.

-

Incubation: The co-culture is incubated under specific conditions of temperature and agitation for a defined period to allow for fungal growth and metabolite production. The interaction between the two species during this phase is crucial for the biosynthesis of Burnettramic acid A.

Extraction of Burnettramic Acid A

Following the incubation period, the fungal biomass and culture broth are separated, and the secondary metabolites, including Burnettramic acid A, are extracted.

Protocol:

-

Biomass Separation: The culture broth is separated from the fungal mycelia by filtration.

-

Solvent Extraction: The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate (B1210297) to partition the metabolites into the organic phase. The fungal mycelia are also extracted separately with a suitable solvent to ensure the complete recovery of the compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic steps to isolate pure Burnettramic acid A.

Protocol:

-

Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a silica (B1680970) gel column with a stepwise gradient of solvents (e.g., hexane-ethyl acetate and dichloromethane-methanol).

-

Fine Purification: Fractions containing Burnettramic acid A, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC using a C18 column.

-

Final Purification: The final purification is often achieved by preparative HPLC to yield pure Burnettramic acid A.

Data Presentation

The following tables summarize the key quantitative data for Burnettramic acid A.

Table 1: Physicochemical and Spectroscopic Data of Burnettramic Acid A

| Property | Value |

| Molecular Formula | C₄₁H₇₁NO₁₂ |

| Molecular Weight | 770.0 g/mol |

| High-Resolution ESI-MS (HRESIMS) | m/z 770.5042 [M+H]⁺ (Calculated for C₄₁H₇₂NO₁₂, 770.5054) |

| ¹H NMR (600 MHz, CD₃OD) | Refer to detailed spectroscopic data in cited literature. |

| ¹³C NMR (150 MHz, CD₃OD) | Refer to detailed spectroscopic data in cited literature. |

| Optical Rotation | [α]²⁰D +15.0 (c 0.1, MeOH) |

Table 2: Bioactivity of Burnettramic Acid A

| Bioactivity | Target Organism | Result (IC₅₀) |

| Antifungal Activity | Candida albicans | 0.5 µg/mL |

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual signaling pathway for the production of Burnettramic acid A in fungal co-culture.

References

The Structural Revision of Burnettramic Acid A: A Technical Guide

For Immediate Release

A comprehensive review of the structural elucidation of burnettramic acid A, a potent antifungal agent, is presented, detailing the journey from its initial proposed structure to its definitive revised conformation. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the spectroscopic data, synthetic methodologies, and biological evaluations that culminated in the correction of this complex natural product's architecture.

Initially isolated from Aspergillus burnettii, burnettramic acid A demonstrated significant antifungal activity, particularly against Candida albicans.[1] The originally proposed structure featured a unique bolaamphiphilic scaffold, characterized by a terminal 2,4-pyrrolizidinedione unit connected to a β-d-mannosyl residue through a long alkyl chain.[1][2] However, inconsistencies in NMR spectroscopic data prompted a reinvestigation, leading to a significant structural revision.[1][2]

The structural reassignment was accomplished through a combination of detailed spectroscopic analysis, chemical derivatization, and computational calculations.[2][3] The absolute configurations of the stereocenters were definitively established using Mosher ester analysis and Marfey's method.[2][3] Ultimately, the enantioselective total synthesis of the aglycone of burnettramic acid A unequivocally confirmed the revised structure.[4]

This technical guide consolidates the key data and methodologies from the pivotal publications, offering a centralized resource for understanding the structural revision of burnettramic acid A.

Spectroscopic Data Comparison

The structural revision of burnettramic acid A was primarily driven by a reinterpretation of its NMR spectra. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the originally proposed and the revised structures, highlighting the discrepancies that led to the structural correction.

Table 1: Comparison of Key ¹H NMR Spectroscopic Data (in ppm).

| Position | Originally Proposed Structure | Revised Structure |

| H-17 | ~3.4-3.6 | 3.75 |

| H-19 | ~3.4-3.6 | Not Applicable |

| H-21 | Not specified | 3.45 |

| H-23 | ~3.4-3.6 | Not Applicable |

Note: Data extracted from the supporting information of Li, J. et al. Org. Lett. 2020, 22 (1), 98-101.

Table 2: Comparison of Key ¹³C NMR Spectroscopic Data (in ppm).

| Position | Originally Proposed Structure | Revised Structure |

| C-17 | ~70-75 | 72.4 |

| C-19 | ~70-75 | Not Applicable |

| C-21 | Not specified | 78.1 |

| C-23 | ~70-75 | Not Applicable |

Note: Data extracted from the supporting information of Li, J. et al. Org. Lett. 2020, 22 (1), 98-101.

Biological Activity

Burnettramic acid A exhibits potent antifungal activity. The minimum inhibitory concentration (MIC) and IC50 values against various fungal strains are crucial for understanding its therapeutic potential.

Table 3: Antifungal Activity of Burnettramic Acid A.

| Organism | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Candida albicans | 1 | 0.5 | Li, J. et al. Org. Lett. 2020 |

| Candida albicans | - | 7.2 | Magot, F. et al. Mar. Drugs 2023 |

| Saccharomyces cerevisiae | 0.8 | - | Gilchrist, C. L. M. et al. Org. Lett. 2020 |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide summaries of the key experimental protocols used in the structural revision of burnettramic acid A.

Determination of Absolute Configuration by Mosher Ester Analysis

The absolute configuration of the secondary alcohols in burnettramic acid A was determined by the modified Mosher's method.

Protocol Summary:

-

Burnettramic acid A was separately treated with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride in the presence of pyridine (B92270) to form the corresponding (S)- and (R)-MTPA esters.

-

The ¹H NMR spectra of the resulting esters were recorded.

-

The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed chiral centers were calculated.

-

A positive Δδ value for protons on one side of the MTPA plane and a negative value for those on the other side allowed for the assignment of the absolute configuration of the alcohol centers.

Determination of Absolute Configuration of the Amino Acid Moiety by Marfey's Method

The absolute configuration of the proline residue within the pyrrolizidinedione moiety was determined using Marfey's method.

Protocol Summary:

-

Burnettramic acid A was hydrolyzed with 6N HCl to break the amide bond and liberate the free amino acid.

-

The hydrolysate was then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).

-

The resulting diastereomeric derivatives were analyzed by reverse-phase HPLC and compared with the retention times of authentic D- and L-proline derivatives.

Enantioselective Total Synthesis of the Aglycone

The definitive proof of the revised structure of burnettramic acid A was achieved through the total synthesis of its aglycone. The synthesis was convergent and relied on key stereoselective reactions.

Key Synthetic Steps:

-

Asymmetric Alkylation: Introduction of chiral centers in the long alkyl chain was achieved through highly diastereoselective alkylation reactions.

-

Epoxide Coupling: A crucial C-C bond formation was accomplished by the coupling of an acetylide intermediate with a chiral epoxide.

-

Birch Reduction: A one-pot reaction involving a Birch reduction was employed for the simultaneous desulfonylation, semi-reduction of a triple bond, and debenzylation.

-

C-acylation: The final assembly of the aglycone involved the C-acylation of a bicyclic tetramic acid derivative with the synthesized long-chain carboxylic acid.

The successful synthesis of the aglycone and the congruence of its spectroscopic data with that of the natural product confirmed the revised structure of burnettramic acid A.

Visualizations

To further clarify the concepts and processes involved in the structural revision of burnettramic acid A, the following diagrams are provided.

Caption: From Proposed to Revised Structure.

Caption: Workflow for Structural Revision.

Caption: Key Steps in Aglycone Synthesis.

References

Methodological & Application

Application Notes and Protocols: Birch Reduction in the Total Synthesis of Burnettramic Acid A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Birch reduction of a key intermediate in the enantioselective total synthesis of the aglycone of Burnettramic acid A. The methodology is based on the work of Kuji et al. (2023), as published in Bioscience, Biotechnology, and Biochemistry.[1]

Burnettramic acid A is a fungal metabolite that has demonstrated potent antifungal activity.[1] Its complex structure necessitates a multi-step total synthesis, a critical stage of which involves a Birch reduction. This particular step is noteworthy for its efficiency, concurrently achieving desulfonylation, semi-reduction of a triple bond to a trans-alkene, and debenzylation.[1]

Experimental Protocol

This protocol details the Birch reduction of compound 1 , a phenylsulfonyl and benzyl-protected intermediate, to yield the desired product 2 .

Materials:

-

Compound 1 (starting material)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous liquid ammonia (B1221849) (NH₃)

-

Sodium (Na) metal

-

Ammonium (B1175870) chloride (NH₄Cl) (saturated aqueous solution)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of compound 1 (29.8 mg, 0.031 mmol) in anhydrous tetrahydrofuran (THF, 1.0 mL) is prepared.

-

In a separate flask, liquid ammonia (approx. 5 mL) is condensed at -78°C.

-

The solution of compound 1 is added to the liquid ammonia at -78°C.

-

Small pieces of sodium metal (62.2 mg, 2.70 mmol) are added portion-wise to the reaction mixture at -78°C until a persistent blue color is observed.

-

The reaction mixture is stirred for 20 minutes at -78°C.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, allowing the ammonia to evaporate.

-

The remaining aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford compound 2 .

Data Presentation

| Parameter | Value |

| Starting Material | Compound 1 |

| Product | Compound 2 |

| Scale | 29.8 mg (0.031 mmol) |

| Sodium (Na) | 62.2 mg (2.70 mmol) |

| Solvent | THF (1.0 mL) and liquid NH₃ (~5 mL) |

| Temperature | -78°C |

| Reaction Time | 20 minutes |

| Yield of Product 2 | 17.0 mg (73%) |

Experimental Workflow

Caption: Workflow of the Birch reduction step in the synthesis of Burnettramic acid A aglycone.

References

Application Notes and Protocols: Determination of Absolute Configuration of Burnettramic Acids using Marfey's Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of the absolute configuration of the amino acid moiety in Burnettramic acids using Marfey's method. The described procedure is based on the successful application of this technique in the structural elucidation of Burnettramic acid A, where the configuration of the 4-hydroxyproline (B1632879) (Hyp) residue was determined to be trans-L (2'S, 4'R)[1][2][3].

Introduction

Marfey's method is a powerful and widely used technique for determining the absolute configuration of amino acids[4][5]. The method involves the derivatization of the target amino acid with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or its D-enantiomer (D-FDAA). This reaction forms diastereomeric adducts that can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC)[5][6]. By comparing the retention times of the derivatives of the unknown amino acid with those of authentic D- and L-amino acid standards, the absolute configuration can be unambiguously assigned.

In the case of Burnettramic acid A, enzymatic hydrolysis was employed to liberate the 4-hydroxyproline (Hyp) moiety, which was subsequently derivatized with L-FDAA and analyzed by HPLC[3]. The comparison of the retention time of the derivatized Hyp from Burnettramic acid A with the retention times of the four stereoisomers of 4-hydroxyproline (trans-L-Hyp, cis-L-Hyp, trans-D-Hyp, and cis-D-Hyp) derivatized with L-FDAA confirmed its absolute configuration.

Data Presentation

The following table summarizes the HPLC retention times for the L-FDAA derivatives of the 4-hydroxyproline standards and the hydrolysate of Burnettramic acid A.

| Compound | Retention Time (min) |

| L-FDAA + trans-L-Hyp | 22.5 |

| L-FDAA + cis-L-Hyp | 23.1 |

| L-FDAA + trans-D-Hyp | 25.8 |

| L-FDAA + cis-D-Hyp | 26.5 |

| L-FDAA + Hydrolysate of Burnettramic Acid A | 22.5 |

Table 1: HPLC retention times of L-FDAA derivatives.

Experimental Protocols

This section provides a detailed methodology for the Marfey's analysis of the amino acid component of Burnettramic acids.

I. Hydrolysis of Burnettramic Acid

Objective: To liberate the amino acid moiety from the Burnettramic acid backbone.

Materials:

-

Burnettramic acid sample

-

Enzyme solution (e.g., Pronase or appropriate peptidase)

-

Phosphate (B84403) buffer (pH 7.5)

-

Incubator or water bath at 37°C

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Dissolve a known amount of Burnettramic acid in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Add the selected enzyme solution to the Burnettramic acid solution.

-

Incubate the reaction mixture at 37°C for a sufficient duration to ensure complete hydrolysis (typically 12-24 hours).

-

After incubation, terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter to obtain the clear hydrolysate containing the free amino acid.

II. Derivatization with Marfey's Reagent (L-FDAA)

Objective: To derivatize the amino acid in the hydrolysate and the standard amino acids with L-FDAA to form diastereomers.

Materials:

-

Burnettramic acid hydrolysate

-

Standard amino acids: trans-L-Hyp, cis-L-Hyp, trans-D-Hyp, and cis-D-Hyp (as aqueous solutions)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

1% (w/v) L-FDAA (Marfey's reagent) in acetone (B3395972)

-

1 M Hydrochloric acid (HCl)

-

Heating block or water bath at 40°C

Protocol:

-

In separate reaction vials, take an aliquot of the Burnettramic acid hydrolysate and each of the standard amino acid solutions.

-

To each vial, add 20 µL of 1 M NaHCO₃ solution.

-

Add 40 µL of 1% L-FDAA in acetone to each vial.

-

Incubate the reaction mixtures at 40°C for 1 hour with occasional vortexing.

-

After incubation, cool the vials to room temperature.

-

Quench the reaction by adding 20 µL of 1 M HCl to each vial.

-

Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.

-

The resulting solutions containing the L-FDAA derivatives are ready for HPLC analysis.

III. HPLC Analysis

Objective: To separate and identify the L-FDAA derivatives by comparing their retention times.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Agilent Zorbax SB-C18 column (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 15% to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

Injection Volume: 10 µL.

Protocol:

-

Equilibrate the HPLC column with the initial mobile phase conditions (15% B) until a stable baseline is achieved.

-

Inject 10 µL of each of the derivatized standard amino acid solutions to determine their respective retention times.

-

Inject 10 µL of the derivatized Burnettramic acid hydrolysate.

-

Monitor the chromatogram at 340 nm.

-

Compare the retention time of the peak from the Burnettramic acid hydrolysate with the retention times of the derivatized standards to determine the absolute configuration of the amino acid.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical logic of Marfey's analysis.

Caption: Experimental workflow for Marfey's analysis of Burnettramic acids.

Caption: Chemical logic of Marfey's method for resolving amino acid enantiomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Antifungal Activity of Burnettramic Acid A Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel bolaamphiphilic pyrrolizidinedione antibiotic isolated from the Australian fungus Aspergillus burnettii.[1][2] This natural product has demonstrated potent in vitro antifungal activity against the opportunistic human pathogen Candida albicans, with efficacy comparable to the widely used antifungal drug, amphotericin B.[1] Candida albicans is a major cause of opportunistic fungal infections in humans, capable of forming biofilms that are resistant to conventional antifungal therapies. The emergence of drug-resistant Candida strains necessitates the discovery and development of new antifungal agents. Burnettramic acid A represents a promising new candidate for antifungal drug development.

These application notes provide a summary of the known antifungal activity of Burnettramic acid A against C. albicans and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation

The following table summarizes the reported in vitro antifungal activity of Burnettramic acid A against Candida albicans.

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

| Burnettramic acid A | Candida albicans | IC50 | 0.5 | [1] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) to fully characterize its antifungal profile.

Experimental Protocols

Detailed methodologies for the characterization of the antifungal activity of Burnettramic acid A against Candida albicans are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a standard method for determining the MIC of an antifungal agent against yeast.

Materials:

-

Burnettramic acid A

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

Dilute the suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Burnettramic acid A in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Burnettramic acid A in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared C. albicans inoculum to each well containing 100 µL of the drug dilution.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Candida albicans Biofilm Inhibition Assay

This assay determines the ability of Burnettramic acid A to prevent the formation of C. albicans biofilms.

Materials:

-

Burnettramic acid A

-

Candida albicans strain

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%)

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI-1640 medium.

-

-

Assay Setup:

-

Add 100 µL of RPMI-1640 medium containing serial dilutions of Burnettramic acid A to the wells of a 96-well plate.

-

Add 100 µL of the C. albicans inoculum to each well.

-

Include a drug-free well as a positive control for biofilm formation and an uninoculated well as a negative control.

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air-dry the plate.

-

Stain the biofilms by adding 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells with sterile distilled water until the water runs clear.

-

Solubilize the bound Crystal Violet by adding 200 µL of 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Candida albicans Hyphal Morphogenesis Assay

This assay evaluates the effect of Burnettramic acid A on the yeast-to-hypha transition, a key virulence factor of C. albicans.

Materials:

-

Burnettramic acid A

-

Candida albicans strain

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Sterile 24-well plates

-

Inverted microscope

Procedure:

-

Inoculum Preparation:

-

Grow C. albicans overnight in YPD broth at 30°C.

-

Wash the cells with PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

To the wells of a 24-well plate, add RPMI-1640 medium supplemented with 10% FBS.

-

Add serial dilutions of Burnettramic acid A to the wells.

-

Add the prepared C. albicans inoculum to each well.

-

Include a drug-free well as a positive control for hyphal formation.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 2-4 hours.

-

Observe the morphology of the C. albicans cells using an inverted microscope.

-

Quantify the percentage of filamentous cells (germ tubes and hyphae) in at least three different fields of view for each concentration.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for screening the antifungal activity of a compound against Candida albicans.

Potential Mechanism of Action: Disruption of Membrane Integrity (Hypothetical)